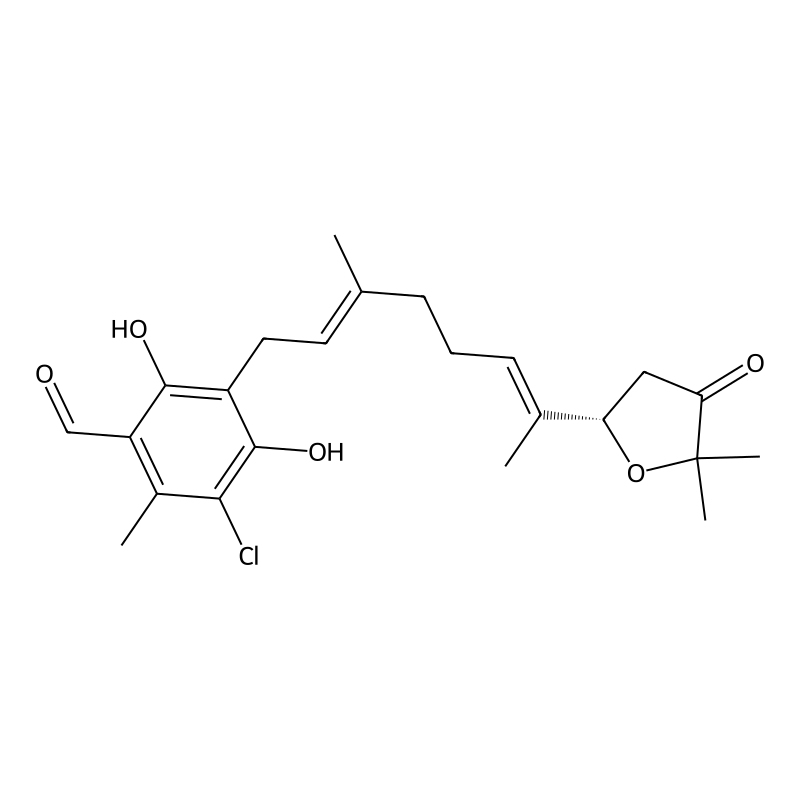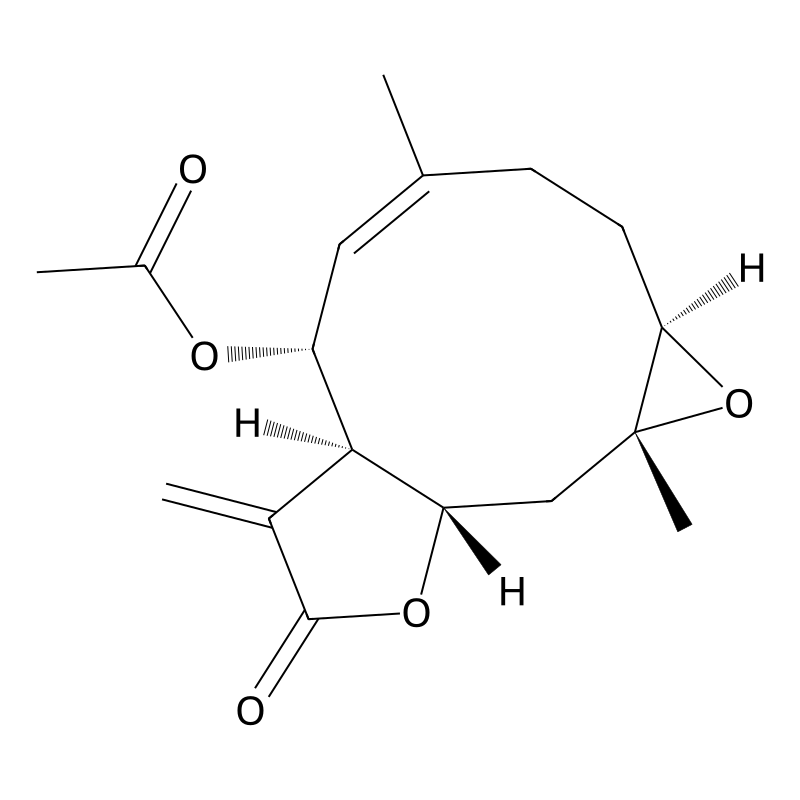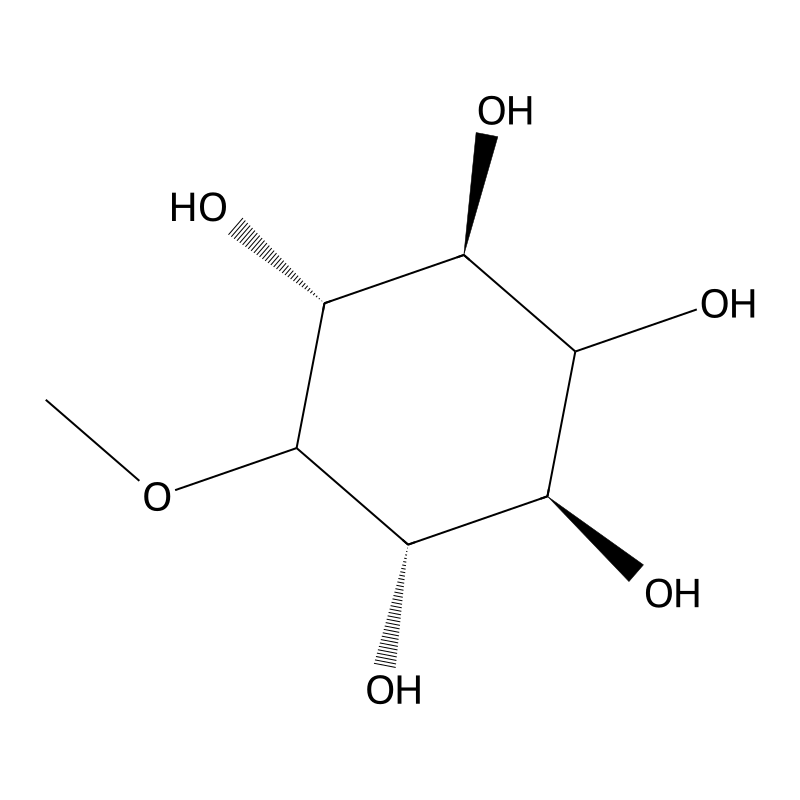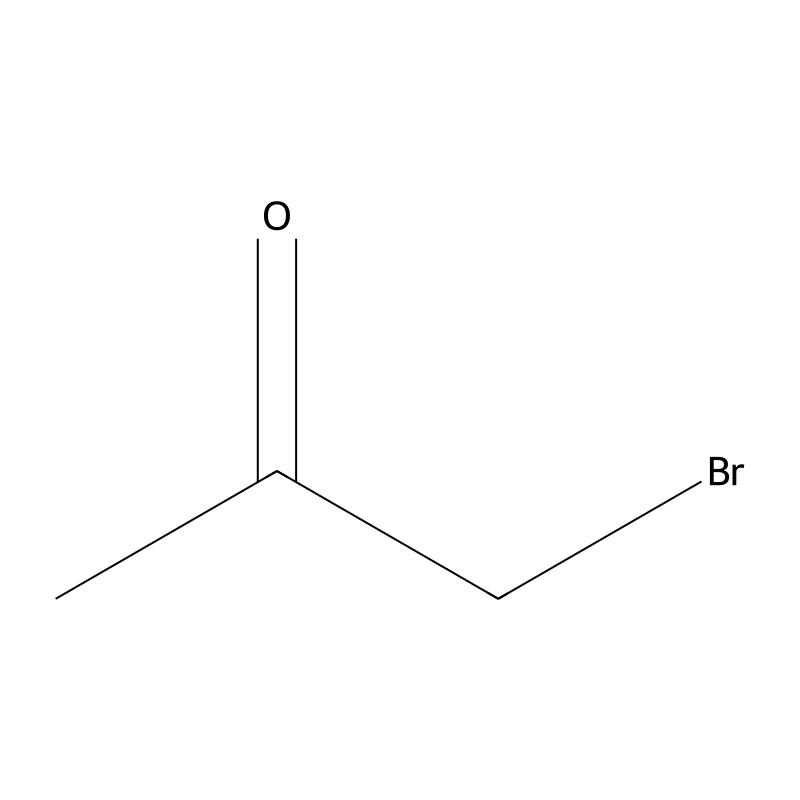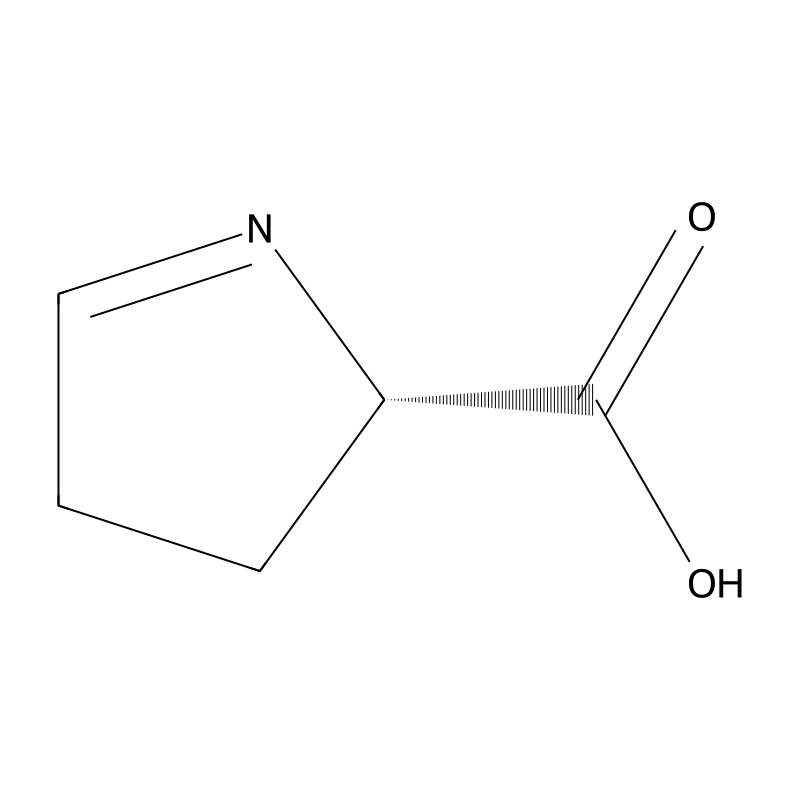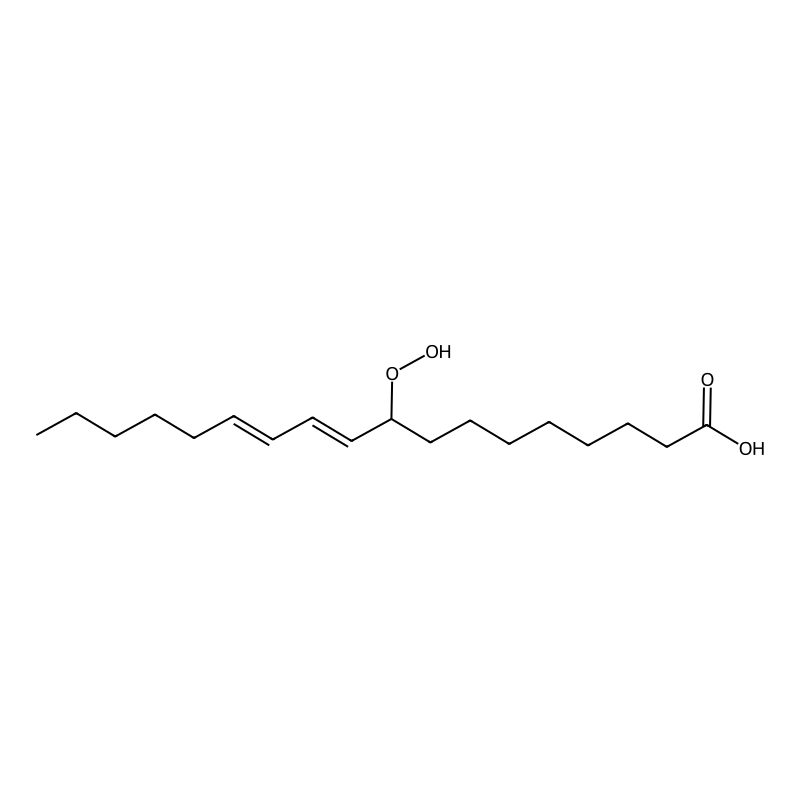1-Azido-2-iodobenzene
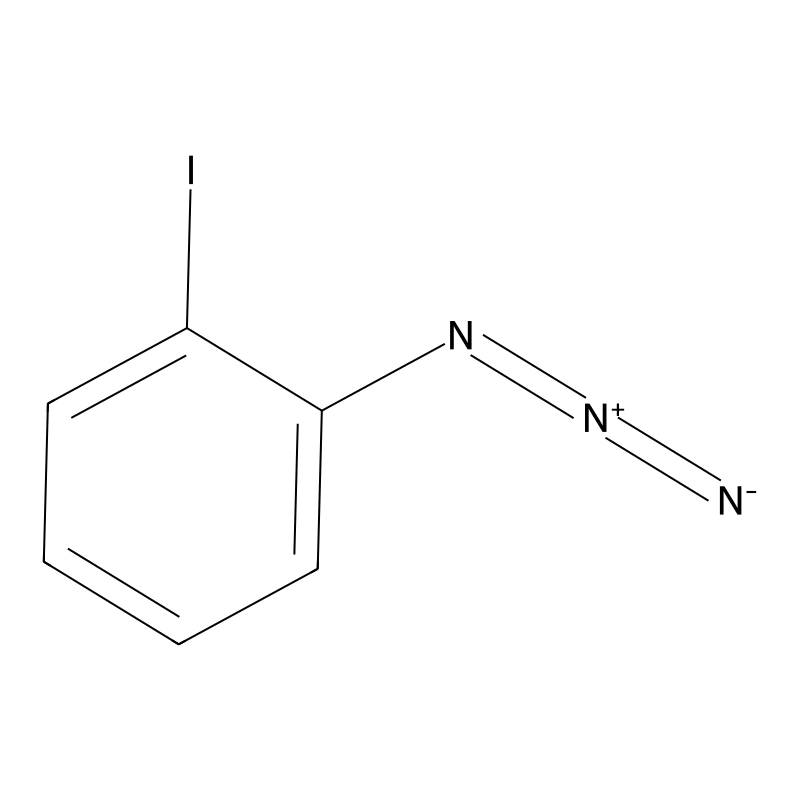
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry
1-Azido-2-iodobenzene is used in the field of organic chemistry . It is a solution that is often used in tert-butyl methyl ether .
Application: It is used as a reagent in various chemical reactions .
Method of Application: The specific method of application would depend on the reaction it is being used in. Generally, it would be added to the reaction mixture in the required quantity .
Results: The outcomes of the reactions would depend on the specific reaction it is being used in .
Synthesis of β-Difluoroalkyl Azides
1-Azido-2-iodobenzene has been used in the synthesis of β-Difluoroalkyl Azides .
Application: This approach provides a platform for the downstream synthesis of -difluorinated b alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .
Results: The results of this method have been promising, with the synthesis of -difluorinated b alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .
Labeling of Hydrophobic Polypeptides
1-Azido-2-iodobenzene has been used in the labeling of hydrophobic polypeptides from the chick lens membrane .
Application: This compound is used to label hydrophobic polypeptides in the chick lens membrane .
Method of Application: The specific method of application would depend on the experimental setup .
Results: The results of this method have been promising, with successful labeling of hydrophobic polypeptides .
Modification of Opsin
1-Azido-2-iodobenzene has been used in the modification of opsin .
Application: This compound is used to modify opsin .
Results: The results of this method have been promising, with successful modification of opsin .
Generation of Nitrogen-Centered Radicals
1-Azido-2-iodobenzene has been used in the generation of nitrogen-centered radicals (NCRs) from azido groups .
Application: Azido-modified nucleosides have been extensively explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents .
Results: The results of this method have been promising, with successful generation of nitrogen-centered radicals (NCRs) from the azido groups .
Hydrophobic Photosensitive Probe
1-Azido-2-iodobenzene has been used as a hydrophobic photosensitive probe .
Application: This compound is used as a hydrophobic photosensitive probe .
Results: The results of this method have been promising, with successful use of 1-Azido-2-iodobenzene as a hydrophobic photosensitive probe .
1-Azido-2-iodobenzene is an organic compound with the molecular formula C₆H₄IN₃. It features an azide group (-N₃) and an iodine atom attached to a benzene ring, specifically at the 1 and 2 positions, respectively. This compound is characterized by its unique structural properties, which impart distinct chemical reactivity and potential applications in various fields, including materials science and medicinal chemistry. The presence of both the azide and iodine functionalities allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
- Nucleophilic Substitution Reactions: The azide group can act as a nucleophile, facilitating substitution reactions with electrophiles. This property is particularly useful in the synthesis of more complex molecules.
- Click Chemistry: The azide group is amenable to "click" reactions, such as the azide-alkyne cycloaddition, which is widely used for bioconjugation and polymer chemistry .
- Decomposition Reactions: Under certain conditions, the compound can decompose to release nitrogen gas and form iodobenzene, particularly when subjected to heat or light .
Several methods have been developed for synthesizing 1-Azido-2-iodobenzene:
- Direct Azidation: One common approach involves the direct reaction of 2-iodoaniline with sodium azide under appropriate conditions to introduce the azide functionality .
- Hypervalent Iodine-Mediated Reactions: Recent advancements have utilized hypervalent iodine reagents to facilitate the introduction of azide groups into aromatic compounds efficiently. This method often results in higher yields and fewer byproducts compared to traditional methods .
- Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions where an existing halogen on a benzene derivative is replaced with an azide group using sodium azide.
1-Azido-2-iodobenzene has several notable applications:
- Material Science: It serves as a precursor for synthesizing functional polymers through click chemistry, allowing for the creation of materials with tailored properties for specific applications .
- Medicinal Chemistry: The compound can be utilized in drug development processes, particularly in creating bioactive compounds through modification of existing drugs or biomolecules .
- Chemical Biology: Its ability to form stable linkages with biomolecules makes it useful in labeling studies and probing biological systems.
Interaction studies involving 1-Azido-2-iodobenzene primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's azide group allows it to engage in various coupling reactions with alkynes or other electrophiles, facilitating the formation of diverse chemical architectures. These interactions are crucial for developing new materials and understanding reaction mechanisms in organic synthesis .
1-Azido-2-iodobenzene shares structural similarities with several other compounds that contain both azide and halogen functionalities. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Azido-4-iodobenzene | Para-substituted iodobenzene | Different position of the azide group affects reactivity |
| 1-Azido-2-bromobenzene | Bromo-substituted benzene | Bromine has different electronic properties compared to iodine |
| 1-Azido-4-nitrobenzene | Nitro-substituted benzene | Nitro group introduces electron-withdrawing effects |
| Iodobenzene | Simple iodobenzene | Lacks the azide functionality but serves as a precursor |
The uniqueness of 1-Azido-2-iodobenzene lies in its specific arrangement of functional groups that allow for selective reactivity patterns not found in its analogs. The combination of an azide and iodine atom provides a versatile platform for further chemical transformations and applications in various scientific fields .
XLogP3
GHS Hazard Statements
H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Explosive;Flammable;Irritant;Health Hazard

